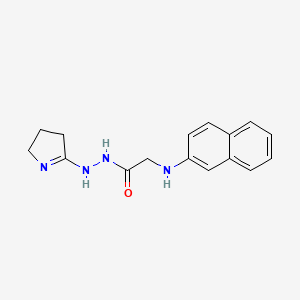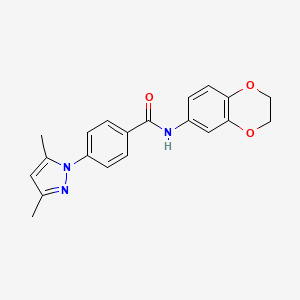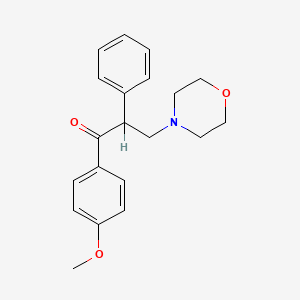
N,N-ジエチル-2-(4-メトキシフェノキシ)エタンアミン
説明
2-(4-Methylphenoxy)triethylamine is an organic compound with the molecular formula C13H21NO2. It is known for its role as an inhibitor in the carotenoid biosynthetic pathway, particularly affecting lycopene cyclase activity. This compound has garnered interest due to its applications in scientific research, especially in the fields of plant physiology and biochemistry.
科学的研究の応用
2-(4-Methylphenoxy)triethylamine has several applications in scientific research:
Chemistry: It is used as an inhibitor in the study of carotenoid biosynthesis.
Biology: The compound is used to study the effects of carotenoid inhibition in plants and microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agricultural chemicals .
作用機序
Mode of Action
It is known that the compound can increase the permeability of primary mouse cerebral endothelial cell monolayers . This suggests that it may interact with cellular membranes or associated proteins, but the exact mechanism remains to be elucidated.
Result of Action
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine has been reported to increase the permeability of primary mouse cerebral endothelial cell monolayers . This suggests that the compound may have effects at the cellular level, potentially influencing cell signaling or transport processes.
生化学分析
Biochemical Properties
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP1A1 . These interactions involve binding to the active sites of these enzymes, influencing their catalytic activities. The compound also affects the permeability of cell membranes, as observed in primary mouse cerebral endothelial cell monolayers .
Cellular Effects
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine has notable effects on various types of cells and cellular processes. It has been found to preferentially kill breast tumor-initiating cells, enhancing the cytotoxic effects of antineoplastic drugs . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it induces apoptosis in CD44+CD24−/low breast cancer cells, affecting their viability and tumorigenic potential .
Molecular Mechanism
The molecular mechanism of N,N-diethyl-2-(4-methoxyphenoxy)ethanamine involves several key interactions at the molecular level. It binds to cytochrome P450 enzymes, inhibiting or activating their catalytic activities . This compound also interacts with histamine at cytochrome P450 3A4 and other isozymes, modulating their activities . Additionally, it affects gene expression by inducing apoptosis in specific cell types, such as breast tumor-initiating cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-diethyl-2-(4-methoxyphenoxy)ethanamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Continuous exposure to this compound has been shown to reduce tumorsphere formation and viability of breast cancer cells . The kinetics of its effects vary depending on the cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of N,N-diethyl-2-(4-methoxyphenoxy)ethanamine vary with different dosages in animal models. At physiologically attainable concentrations, it effectively kills tumor-initiating cells . Higher doses may lead to toxic or adverse effects. The compound’s efficacy and safety profile depend on the dosage and duration of exposure.
Metabolic Pathways
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A1 . These metabolic interactions influence the compound’s bioavailability and activity. The compound’s metabolism also affects the levels of various metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of N,N-diethyl-2-(4-methoxyphenoxy)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation within different cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within cells, influenced by targeting signals and post-translational modifications . These localization patterns affect the compound’s activity and function, contributing to its overall biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)triethylamine typically involves the reaction of 4-methylphenol with triethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 2-(4-Methylphenoxy)triethylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
2-(4-Methylphenoxy)triethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-(4-Methylphenoxy)triethylamine, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
2-(4-Chlorophenylthio)triethylamine: Another inhibitor of lycopene cyclase.
Nicotine: Known to inhibit similar pathways in plants.
AMO 1618 (2-isopropyl-4-dimethylamino-5-methylphenyl-1-piperidinecarboxylate methylchloride): A piperidine carboxylate with similar inhibitory effects
Uniqueness
2-(4-Methylphenoxy)triethylamine is unique due to its specific interaction with lycopene cyclase, making it a valuable tool in the study of carotenoid biosynthesis and its regulation .
特性
IUPAC Name |
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-8-6-12(15-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFBUCCQBMMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950264 | |
| Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2759-98-0 | |
| Record name | 2-(4-Methylphenoxy)triethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1221977.png)
![Ethyl 4-[(4-tert-butylbenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B1221978.png)
![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)
![N-[2-(1-naphthalenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1221981.png)


![1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea](/img/structure/B1221984.png)
![(E)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-quinolin-2-ylprop-2-en-1-one](/img/structure/B1221985.png)





